N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features a benzodioxine ring system substituted with a bromo-nitrophenyl group and a carboxamide functionality
Preparation Methods
The synthesis of N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxine core, followed by the introduction of the bromo-nitrophenyl group through electrophilic aromatic substitution. The final step involves the formation of the carboxamide group via amidation reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The bromo and nitro groups play crucial roles in its reactivity, allowing it to interact with enzymes or receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenol: Shares the bromo-nitrophenyl group but lacks the benzodioxine ring.
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide: Contains a similar bromo-nitrophenyl group but with a different core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYGYEHYFDYSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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